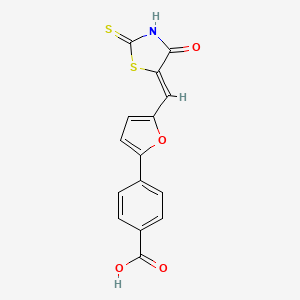![molecular formula C25H17F4NO3S2 B11671795 (5E)-5-({4-[(4-Fluorophenyl)methoxy]-3-methoxyphenyl}methylidene)-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B11671795.png)
(5E)-5-({4-[(4-Fluorophenyl)methoxy]-3-methoxyphenyl}methylidene)-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5E)-5-({4-[(4-Fluorophényl)méthoxy]-3-méthoxyphényl}méthylidène)-2-sulfanylidène-3-[3-(trifluorométhyl)phényl]-1,3-thiazolidin-4-one est un composé organique complexe avec une structure unique qui comprend des groupes fluor, méthoxy et trifluorométhyl
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de (5E)-5-({4-[(4-Fluorophényl)méthoxy]-3-méthoxyphényl}méthylidène)-2-sulfanylidène-3-[3-(trifluorométhyl)phényl]-1,3-thiazolidin-4-one implique généralement des réactions organiques en plusieurs étapes. Les méthodes de préparation peuvent inclure:
Formation du cycle thiazolidinone: Ceci peut être réalisé par la réaction d'une amine appropriée avec un composé carbonylé en présence de soufre.
Introduction des groupes fluorophényl et méthoxy: Ces groupes peuvent être introduits par des réactions de substitution nucléophile en utilisant des réactifs fluorés et méthoxylés appropriés.
Assemblage final: La dernière étape implique la condensation des composés intermédiaires pour former le dérivé thiazolidinone désiré.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement l'optimisation de la voie de synthèse pour maximiser le rendement et la pureté. Cela pourrait inclure l'utilisation de réacteurs à écoulement continu, un criblage à haut débit de catalyseurs et des techniques de purification avancées telles que la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
(5E)-5-({4-[(4-Fluorophényl)méthoxy]-3-méthoxyphényl}méthylidène)-2-sulfanylidène-3-[3-(trifluorométhyl)phényl]-1,3-thiazolidin-4-one peut subir diverses réactions chimiques, notamment:
Oxydation: L'atome de soufre dans le cycle thiazolidinone peut être oxydé pour former des sulfoxydes ou des sulfones.
Réduction: Le groupe carbonyle peut être réduit pour former des alcools.
Substitution: Les groupes fluor et méthoxy peuvent être substitués par d'autres groupes fonctionnels dans des conditions appropriées.
Réactifs et conditions courants
Oxydation: Des agents oxydants tels que le peroxyde d'hydrogène ou l'acide m-chloroperbenzoïque.
Réduction: Des agents réducteurs comme l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.
Substitution: Des nucléophiles tels que des amines ou des thiols en présence d'une base.
Principaux produits formés
Oxydation: Sulfoxydes et sulfones.
Réduction: Dérivés alcooliques.
Substitution: Divers dérivés thiazolidinone substitués.
Applications de la recherche scientifique
Chimie
En chimie, ce composé peut être utilisé comme élément constitutif pour la synthèse de molécules plus complexes. Sa structure unique permet d'explorer de nouveaux mécanismes réactionnels et de développer de nouvelles méthodologies de synthèse.
Biologie
En recherche biologique, (5E)-5-({4-[(4-Fluorophényl)méthoxy]-3-méthoxyphényl}méthylidène)-2-sulfanylidène-3-[3-(trifluorométhyl)phényl]-1,3-thiazolidin-4-one peut être étudié pour ses activités biologiques potentielles, telles que les propriétés antimicrobiennes, antivirales ou anticancéreuses.
Médecine
En chimie médicinale, ce composé peut servir de composé de tête pour le développement de nouveaux médicaments. Ses caractéristiques structurales pourraient être optimisées pour améliorer ses propriétés pharmacologiques et réduire les effets secondaires potentiels.
Industrie
Dans le secteur industriel, ce composé peut être utilisé dans le développement de nouveaux matériaux aux propriétés spécifiques, telles qu'une grande stabilité thermique ou des caractéristiques électroniques uniques.
Mécanisme d'action
Le mécanisme d'action de (5E)-5-({4-[(4-Fluorophényl)méthoxy]-3-méthoxyphényl}méthylidène)-2-sulfanylidène-3-[3-(trifluorométhyl)phényl]-1,3-thiazolidin-4-one implique son interaction avec des cibles moléculaires spécifiques. Ces cibles pourraient inclure des enzymes, des récepteurs ou d'autres protéines. Le composé peut exercer ses effets en se liant à ces cibles et en modulant leur activité, ce qui entraîne des modifications des voies cellulaires et des réponses physiologiques.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, (5E)-5-({4-[(4-Fluorophenyl)methoxy]-3-methoxyphenyl}methylidene)-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one can be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine
In medicinal chemistry, this compound may serve as a lead compound for the development of new drugs. Its structural features could be optimized to enhance its pharmacological properties and reduce potential side effects.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mécanisme D'action
The mechanism of action of (5E)-5-({4-[(4-Fluorophenyl)methoxy]-3-methoxyphenyl}methylidene)-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.
Comparaison Avec Des Composés Similaires
Composés similaires
2-Fluorodéschlorokétamine: Un anesthésique dissociatif apparenté à la kétamine, avec un atome de fluor remplaçant le groupe chlore.
Autres dérivés thiazolidinone: Des composés avec des cycles thiazolidinone similaires mais des substituants différents.
Unicité
L'unicité de (5E)-5-({4-[(4-Fluorophényl)méthoxy]-3-méthoxyphényl}méthylidène)-2-sulfanylidène-3-[3-(trifluorométhyl)phényl]-1,3-thiazolidin-4-one réside dans sa combinaison spécifique de groupes fonctionnels, qui lui confèrent des propriétés chimiques et biologiques distinctes. Cela en fait un composé précieux pour diverses applications de recherche et industrielles.
Propriétés
Formule moléculaire |
C25H17F4NO3S2 |
|---|---|
Poids moléculaire |
519.5 g/mol |
Nom IUPAC |
(5E)-5-[[4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]methylidene]-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C25H17F4NO3S2/c1-32-21-11-16(7-10-20(21)33-14-15-5-8-18(26)9-6-15)12-22-23(31)30(24(34)35-22)19-4-2-3-17(13-19)25(27,28)29/h2-13H,14H2,1H3/b22-12+ |
Clé InChI |
TXANHAUYECSXJM-WSDLNYQXSA-N |
SMILES isomérique |
COC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=S)S2)C3=CC=CC(=C3)C(F)(F)F)OCC4=CC=C(C=C4)F |
SMILES canonique |
COC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)C3=CC=CC(=C3)C(F)(F)F)OCC4=CC=C(C=C4)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(3,4-dichlorophenyl)-9H-imidazo[1,2-a]benzimidazol-9-yl]-N,N-diethylethanamine](/img/structure/B11671712.png)

![[1-(4-Methoxy-phenyl)-meth-(E)-ylideneaminooxy]-acetic acid [5-bromo-2-oxo-1,2-dihydro-indol-(3E)-ylidene]-hydrazide](/img/structure/B11671721.png)
![9,9-Dimethyl-6-[5-(4-nitrophenyl)-2-furyl]-5-(2-phenylacetyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B11671725.png)
![(5Z)-5-(3-chloro-5-methoxy-4-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11671729.png)

![2-(1H-benzimidazol-2-ylthio)-N'-[(E,2E)-3-(2-furyl)-2-methyl-2-propenylidene]acetohydrazide](/img/structure/B11671743.png)

![N'-{(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B11671751.png)
![N-(4-iodophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11671754.png)
![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B11671761.png)
![(5Z)-5-{3-methoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11671768.png)

![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]acetohydrazide](/img/structure/B11671789.png)
